5,6-Benzobis-thiololactone
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Overview
Description
5,6-Benzobis-thiololactone is a heterocyclic compound that features a benzene ring fused to a thiolactone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Benzobis-thiololactone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-dithiol with a suitable lactone precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Benzobis-thiololactone can undergo various chemical reactions, including:
Oxidation: The thiolactone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolactone to thiol or thioether derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
5,6-Benzobis-thiololactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6-Benzobis-thiololactone involves its interaction with various molecular targets. The thiolactone moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzobisthiadiazole: Another heterocyclic compound with similar structural features but different electronic properties.
Thiadiazoloquinoxaline: Known for its applications in organic electronics and photovoltaics.
Benzosiloles: Compounds with silicon atoms in the ring, exhibiting unique photophysical properties .
Uniqueness
5,6-Benzobis-thiololactone is unique due to its thiolactone moiety, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
129679-48-7 |
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Molecular Formula |
C12H8O2S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3,8-dithiatetracyclo[8.4.0.02,6.05,9]tetradeca-1(14),10,12-triene-4,7-dione |
InChI |
InChI=1S/C12H8O2S2/c13-11-7-8-10(16-11)6-4-2-1-3-5(6)9(7)15-12(8)14/h1-4,7-10H |
InChI Key |
GQQGPYKAUJJCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)SC4=O)C(=O)S3 |
Origin of Product |
United States |
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